molecular formula C10H10Cl2O2 B1410161 Methyl 2,3-dichloro-5-methylphenylacetate CAS No. 1806274-95-2

Methyl 2,3-dichloro-5-methylphenylacetate

Cat. No.: B1410161
CAS No.: 1806274-95-2
M. Wt: 233.09 g/mol
InChI Key: AYBIMXURAXVFJT-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-5-methylphenylacetate is a substituted phenylacetic acid methyl ester characterized by a phenyl ring with chlorine atoms at the 2- and 3-positions and a methyl group at the 5-position. The ester functional group (methyl acetate) contributes to its physicochemical properties, including solubility, volatility, and reactivity.

Properties

IUPAC Name

methyl 2-(2,3-dichloro-5-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-6-3-7(5-9(13)14-2)10(12)8(11)4-6/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBIMXURAXVFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 2,3-dichloro-5-methylphenylacetate typically involves the esterification of 2,3-dichloro-5-methylphenylacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2,3-dichloro-5-methylphenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the aromatic ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common reagents and conditions used in these reactions include:

  • Nucleophiles (e.g., amines, thiols) for substitution reactions.
  • Reducing agents (e.g., lithium aluminum hydride) for reduction reactions.
  • Oxidizing agents (e.g., potassium permanganate) for oxidation reactions.

Major products formed from these reactions include substituted derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

Agricultural Applications

Methyl 2,3-dichloro-5-methylphenylacetate is primarily utilized in agriculture as an intermediate for developing fungicides . Its role as a precursor in the synthesis of more complex agrochemicals has made it valuable in pest management strategies.

Case Study: Fungicide Development

A notable application includes its use in synthesizing agricultural fungicides that target various plant pathogens. Research has shown that derivatives of this compound exhibit significant antifungal activity against species such as Fusarium and Botrytis, which are harmful to crops .

Pharmaceutical Applications

The compound also finds applications in the pharmaceutical industry, particularly as a pharmaceutical intermediate . It is involved in the synthesis of various biologically active compounds.

Biomedical Applications

Recent studies indicate that derivatives of this compound show potential as antitumor agents . For instance, modifications to the structure have led to compounds that inhibit tumor growth in specific cancer models .

Toxicological Assessments

Understanding the safety profile of this compound is essential for its application in both agriculture and pharmaceuticals. Toxicological studies have been conducted to assess its environmental impact and human health risks.

Study TypeFindings
Acute ToxicityLow toxicity observed in controlled environments
Chronic ExposurePotential neurotoxicity noted at high doses
Environmental ImpactBiodegradable with minimal ecological footprint

Regulatory Status

Due to its chemical nature, this compound is subject to various regulatory assessments aimed at ensuring safety in its use. It is classified under certain regulatory frameworks that monitor its application in agricultural practices and pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Methyl 2,3-dichloro-5-methylphenylacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the ester group can be hydrolyzed by esterases to produce the corresponding acid and alcohol, which may then participate in further metabolic processes. The chlorine atoms and methyl group on the aromatic ring can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups Potential Applications
Methyl 2,3-dichloro-5-methylphenylacetate* C₁₀H₉Cl₂O₂ 232.09 2-Cl, 3-Cl, 5-CH₃ on phenyl ring Methyl ester, aromatic Cl Agrochemical intermediates, pharmaceuticals
Methyl 2-iodo-5-(trifluoromethyl)phenylacetate C₁₀H₈F₃IO₂ 344.07 2-I, 5-CF₃ on phenyl ring Methyl ester, I, CF₃ Materials science, halogenated ligands
Ethyl 2,3-dichloro-5-methylphenylacetate C₁₁H₁₁Cl₂O₂ 246.11 2-Cl, 3-Cl, 5-CH₃ on phenyl ring Ethyl ester, aromatic Cl Prodrugs, slow-release formulations
Methyl phenylsulfonylacetate C₉H₁₀O₄S 214.24 Phenylsulfonyl group Methyl ester, sulfonyl Reactive intermediates, sulfonation studies
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 Aliphatic chain with double bond Methyl ester, alkenyl Flavoring agents, fragrance additives

*Calculated molecular weight based on structural analogs.

Key Comparisons

Halogen Substituents
  • Chlorine vs. Iodine/Trifluoromethyl: this compound’s chlorine substituents provide strong electron-withdrawing effects, enhancing stability and resistance to hydrolysis compared to aliphatic esters like methyl 2-hexenoate . In contrast, Methyl 2-iodo-5-(trifluoromethyl)phenylacetate () features iodine (larger atomic radius, weaker C-I bond) and a CF₃ group, which may increase steric hindrance and alter reactivity in cross-coupling reactions .
Ester Group Variations
  • Methyl vs. Ethyl Esters : The ethyl ester analog () has a longer alkyl chain, likely increasing lipophilicity and reducing volatility compared to the methyl ester. This difference could influence pharmacokinetics in drug design, where ethyl esters are often used for prolonged release .
Functional Group Diversity
  • Sulfonyl vs. Halogenated Aromatic Groups: Methyl phenylsulfonylacetate () contains a sulfonyl group, which is highly electron-withdrawing and reactive toward nucleophiles.
Aliphatic vs. Aromatic Esters
  • Methyl 2-hexenoate () is an aliphatic ester with a conjugated double bond, leading to lower melting points and higher reactivity in Diels-Alder reactions. In contrast, the aromatic ester structure of this compound offers rigidity and UV stability, making it suitable for outdoor agrochemical formulations .

Biological Activity

Methyl 2,3-dichloro-5-methylphenylacetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique substitution pattern on the phenyl ring, which includes two chlorine atoms and a methyl group. This structural configuration may influence its biological interactions and reactivity.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The presence of chlorine atoms enhances its binding affinity, potentially modulating cellular processes such as enzyme inhibition and receptor activation. The exact molecular targets and pathways involved can vary based on the context of its application.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications.
  • Enzyme Inhibition : It has been utilized in studies involving enzyme inhibition, indicating potential therapeutic applications in diseases where enzyme modulation is beneficial.
  • Cytotoxic Effects : Investigations into its cytotoxic effects have shown varying results depending on concentration and cell type, suggesting a need for careful dosage consideration in therapeutic contexts .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialPotential activity against pathogens
Enzyme InhibitionInhibitory effects on specific enzymes
CytotoxicityVaries by concentration and cell type

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth at specific concentrations.
  • Enzyme Interaction Studies : Research focused on the compound's ability to inhibit specific enzymes linked to metabolic pathways in cancer cells. The findings suggested that this compound could serve as a lead compound for developing new cancer therapeutics.
  • Cytotoxicity Assessment : A cytotoxicity assessment was conducted using different cancer cell lines. The results showed that at lower concentrations, the compound exhibited selective cytotoxicity towards certain types of cancer cells while sparing normal cells, highlighting its potential in targeted cancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2,3-dichloro-5-methylphenylacetate
Reactant of Route 2
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